1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile
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Overview
Description
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and have gained prominence in synthetic and medicinal chemistry due to their potential as bioisosteres for benzene rings . The incorporation of such structures into drug molecules can enhance pharmacokinetics, solubility, and metabolic stability .
Preparation Methods
The synthesis of 1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a formal cycloaddition reaction. One common method is the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high functional group tolerance . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . These methods are modular and can be readily derivatized to explore new chemical spaces .
Chemical Reactions Analysis
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, photochemical catalysts, and silyl enol ethers . The major products formed from these reactions are typically functionalized bicyclo[2.1.1]hexanes with distinct substitution patterns . For example, the photocatalytic cycloaddition reaction provides access to polysubstituted bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, bicyclo[2.1.1]hexanes are used as bioisosteres for benzene rings, which can enhance the pharmacokinetics and metabolic stability of drug candidates . Additionally, these compounds are used in the development of new bio-active compounds and fungicides . The unique three-dimensional structure of bicyclo[2.1.1]hexanes allows for the preservation of desired interactions with biomacromolecules while enhancing solubility and stability .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile involves its interaction with molecular targets and pathways in the body. The constrained geometry and precisely oriented pendant substituents of the bicyclo[2.1.1]hexane scaffold allow it to effectively emulate the topological characteristics of substituted benzenes . This enables the compound to preserve desired interactions with biomacromolecules, enhancing its pharmacological properties .
Comparison with Similar Compounds
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile is unique compared to other similar compounds due to its specific substitution pattern and three-dimensional structure. Similar compounds include other bicyclo[2.1.1]hexanes, such as 1,2-disubstituted bicyclo[2.1.1]hexanes and polysubstituted bicyclo[2.1.1]hexanes . These compounds also serve as bioisosteres for benzene rings and have similar applications in medicinal chemistry .
Properties
CAS No. |
89448-43-1 |
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Molecular Formula |
C10H16FNOSi |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-fluoro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile |
InChI |
InChI=1S/C10H16FNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3 |
InChI Key |
PEMCMTLCAWAFGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC2CC1(C2)F)C#N |
Origin of Product |
United States |
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